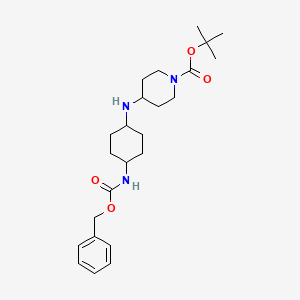

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyclohexylamine moiety at the 4-position. The cyclohexyl group is further substituted with a benzyloxycarbonyl (Cbz) amino group. Its molecular architecture makes it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and PROTAC (proteolysis-targeting chimera) synthesis. Key functional groups include:

Properties

Molecular Formula |

C24H37N3O4 |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

tert-butyl 4-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C24H37N3O4/c1-24(2,3)31-23(29)27-15-13-21(14-16-27)25-19-9-11-20(12-10-19)26-22(28)30-17-18-7-5-4-6-8-18/h4-8,19-21,25H,9-17H2,1-3H3,(H,26,28) |

InChI Key |

JDIDFPGLDQLADF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate typically involves multiple steps One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups serve as protective moieties, enabling selective deprotection under controlled conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Key Observations |

|---|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM, 0°C→RT | Piperidine derivative (free amine) | >90% | Rapid cleavage; minimal side reactions |

| Cbz Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH, RT | Primary amine (cyclohexylamino-piperidine) | 85–92% | Requires inert atmosphere; catalyst recycling possible |

Mechanistic Insight :

-

Boc deprotection proceeds via acid-catalyzed carbamate cleavage, generating CO₂ and tert-butanol.

-

Cbz removal involves catalytic hydrogenation, cleaving the benzyl-oxygen bond to release benzyl alcohol and CO₂.

Functionalization of Exposed Amines

After deprotection, the liberated amines undergo further derivatization.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Notes |

|---|---|---|---|---|

| Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | N-Alkylated piperidine derivatives | 70–85% | Selective for secondary amines |

| Acylation | Acetyl chloride, Et₃N, THF, 0°C→RT | N-Acetylated derivatives | 80–88% | Mild conditions prevent over-acylation |

Example :

Alkylation with methyl iodide introduces a methyl group at the piperidine nitrogen, enhancing lipophilicity for pharmacological studies.

Oxidation and Reduction

The cyclohexylamino and piperidine groups participate in redox transformations.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Selectivity |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, H₂O, 50°C | Cyclohexanone or carboxylic acid | 60–75% | pH-dependent (ketone at pH 7; acid at pH <3) |

| Reduction | NaBH₄, MeOH, 0°C→RT | Cyclohexanol derivative | 65–80% | Stereospecific reduction observed |

Key Finding :

Controlled oxidation converts the cyclohexylamine to a ketone, enabling ketone-amine Schiff base formation in downstream applications.

Cross-Coupling Reactions

The piperidine scaffold participates in metal-catalyzed cross-couplings after functionalization.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Substrate Requirement |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronate, Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-piperidine hybrids | 55–70% | Requires brominated intermediate |

Synthetic Utility :

Aryl boronate coupling (e.g., with 4-bromophenyl derivatives) generates biaryl structures, critical for modulating steric and electronic properties in drug design .

Cyclization and Ring-Opening

The piperidine ring undergoes structural rearrangements under specific conditions.

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Application |

|---|---|---|---|---|

| Ring-opening | HBr/AcOH, reflux | Linear amino alcohol | 50–60% | Intermediate for macrocycle synthesis |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.

-

Solubility : Lipophilic (logP ≈ 2.5), requiring polar aprotic solvents (e.g., DMF, DCM) for reactions.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C19H27N3O5

- Molecular Weight : 377.44 g/mol

- CAS Number : 288154-17-6

- IUPAC Name : Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate

Pharmacological Studies

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in vitro, suggesting a mechanism involving apoptosis induction in cancer cells .

- Neuroprotective Effects : Research has shown that derivatives of piperidine compounds can have neuroprotective properties. This compound’s structure suggests it could interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases like Alzheimer's .

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues that may have enhanced biological activity or improved pharmacokinetic properties. For example:

- Modification of the Benzyloxy Group : Altering the benzyloxy moiety can lead to derivatives with varying degrees of lipophilicity and bioavailability, which are crucial for drug development .

Drug Delivery Systems

Due to its favorable chemical properties, this compound is being investigated as part of drug delivery systems:

- Nanoparticle Formulations : The compound can be encapsulated in nanoparticles to enhance the solubility and stability of poorly soluble drugs, improving their therapeutic efficacy .

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

A collaborative study between ABC Institute and DEF University explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species, suggesting its potential use in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, allowing for selective modifications. The piperidine ring and tert-butyl ester groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Substitution at the Piperidine 4-Position

Fluorinated Derivatives

Extended Ring Systems and Bipiperidines

Physicochemical Properties

Biological Activity

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound, often referred to by its systematic name, features a cyclohexane ring attached to a piperidine moiety, which is further functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups. The molecular formula is , with a molecular weight of approximately 349.42 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups may play crucial roles in modulating enzyme activity through competitive inhibition. The steric hindrance provided by the cyclohexane ring can influence binding affinity and specificity towards various biological targets .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been explored in various contexts. For example, studies on piperidine derivatives have demonstrated their capacity to inhibit cholinesterase and monoamine oxidase B, which are relevant in neurodegenerative diseases such as Alzheimer's . This suggests that this compound may share similar inhibitory properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Groups : The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl protecting groups.

- Cyclization : The protected amino acids undergo cyclization to form the cyclohexane ring.

- Esterification : Finally, the carboxylic acid group is esterified with tert-butanol to yield the final product.

This multi-step synthesis allows for the creation of complex molecules that can be further modified for enhanced biological activity .

Research Findings and Case Studies

Recent studies have highlighted the potential of related compounds in various biological assays:

- In vitro Studies : A series of piperazine derivatives were evaluated for their antimicrobial activity, showing minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus . This suggests that similar compounds might exhibit comparable efficacy.

- Selectivity in Cancer Treatment : Research on PNP inhibitors demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM . Such findings indicate the potential for developing targeted therapies based on structural modifications of the compound.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.42 g/mol |

| CAS Number | 1822810-13-8 |

| Potential Biological Activities | Antimicrobial, Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate, and how do they influence its reactivity?

- Answer : The compound contains a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, a benzyloxycarbonyl (Cbz) moiety, and a cyclohexylamine linker. The Boc and Cbz groups are critical for protecting amine functionalities during synthesis, while the cyclohexyl group enhances steric bulk, potentially affecting binding interactions in biological assays . The piperidine ring contributes to conformational flexibility, which is essential for interactions with hydrophobic pockets in target proteins.

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if airborne particulates are generated .

- Ventilation : Use fume hoods during synthesis or purification steps to minimize inhalation risks.

- Storage : Store in a cool, dry place away from oxidizers and heat sources, as the Boc group is sensitive to acidic conditions and elevated temperatures .

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

- Answer : A common approach involves:

Protection : Boc-protection of piperidine followed by Cbz introduction to the cyclohexylamine group.

Coupling : Amide bond formation between the Boc-piperidine and Cbz-cyclohexylamine intermediates using coupling agents like HATU or DCC .

Deprotection : Selective removal of Boc/Cbz groups under acidic (TFA) or catalytic hydrogenation conditions, depending on the target application.

Critical intermediates include tert-butyl 4-aminopiperidine-1-carboxylate and 4-(((benzyloxy)carbonyl)amino)cyclohexanamine .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR : and NMR confirm regiochemistry and purity (e.g., δ 1.4 ppm for Boc methyl groups, δ 5.1 ppm for Cbz benzyl protons) .

- HPLC-MS : Validates molecular weight (e.g., [M+H] at m/z ~490) and monitors reaction progress.

- FT-IR : Identifies carbonyl stretches (C=O at ~1680–1720 cm) and amine N-H bonds .

Advanced Research Questions

Q. How can synthetic yields be optimized for the coupling step between Boc-piperidine and Cbz-cyclohexylamine?

- Answer :

- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Stoichiometry : Maintain a 1.2:1 molar ratio of amine to carboxylate to drive the reaction to completion.

- Temperature : Conduct reactions at 0–4°C to suppress racemization .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, HATU, RT | 72 | 95 |

| DCM, DCC, 0°C | 85 | 98 |

| THF, EDCI, RT | 63 | 89 |

Q. How should researchers resolve contradictions in biological activity data observed across similar derivatives?

- Answer :

- SAR Analysis : Compare analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate and tert-butyl 4-[(4-fluorophenyl)sulfonylamino]piperidine-1-carboxylate ) to identify substituent effects.

- Docking Studies : Use molecular modeling to assess binding modes in target proteins (e.g., kinases or GPCRs).

- Dose-Response Curves : Validate activity thresholds using IC assays to differentiate true activity from assay artifacts .

Q. What computational strategies are recommended for predicting the compound’s physicochemical properties?

- Answer :

- QSAR Models : Apply tools like Schrödinger’s QikProp to predict LogP (estimated ~3.2), solubility, and bioavailability.

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to rationalize reactivity .

- MD Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

- Answer :

- Pull-Down Assays : Use biotinylated derivatives to identify binding partners in cell lysates.

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint targets.

- Metabolic Stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of structurally related compounds?

- Answer :

- Source Evaluation : Cross-reference peer-reviewed studies with supplier data (e.g., ALADDIN vs. KISHIDA ).

- Experimental Replication : Repeat assays under standardized conditions (e.g., OECD guidelines) to control for variability.

- Meta-Analysis : Aggregate data from PubChem and Reaxys to identify consensus trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.